10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC15036146
Molecular Formula: C28H34N2O5
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H34N2O5 |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | 5-butanoyl-9,9-dimethyl-6-(2,3,4-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C28H34N2O5/c1-7-10-23(32)30-20-12-9-8-11-18(20)29-19-15-28(2,3)16-21(31)24(19)25(30)17-13-14-22(33-4)27(35-6)26(17)34-5/h8-9,11-14,25,29H,7,10,15-16H2,1-6H3 |
| Standard InChI Key | LGLOCJGYXKXHLL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=C(C=C4)OC)OC)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound belongs to the dibenzo[b,e] diazepine class, characterized by a fused tricyclic system comprising two benzene rings and a seven-membered diazepine ring. Key structural features include:
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Butyryl group (C₄H₇O): Esterified at position 10, enhancing lipophilicity and potential blood-brain barrier permeability.
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2,3,4-Trimethoxyphenyl substituent: Attached at position 11, contributing to electronic and steric interactions with biological targets .
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3,3-Dimethyl configuration: Stabilizes the diazepine ring conformation, reducing metabolic susceptibility .
Table 1: Key Structural Parameters
| Parameter | Value | Source Analogy |
|---|---|---|
| Molecular formula | C₂₉H₃₃N₂O₅ | Derived from |
| Molecular weight | 513.6 g/mol | Calculated |
| CAS Registry Number | Not publicly assigned | — |
| Predicted logP | 3.8 (estimated via analogs) |
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous dibenzo[b,e] diazepines are typically synthesized through:
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Cyclocondensation: Reaction of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions .
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Esterification: Introduction of the butyryl group via nucleophilic acyl substitution, often using butyryl chloride in the presence of a base.
Table 2: Representative Reaction Conditions for Analogs
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Cyclization | HCl (cat.), ethanol, reflux, 12 hr | 65–72 | >95% | |
| Esterification | Butyryl chloride, pyridine, 0°C, 2 hr | 88 | 98% |
Analytical Characterization
Key techniques for structural confirmation include:
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NMR Spectroscopy: ¹H and ¹³C NMR resolve substituent positions and ring conformations. For example, the 2,3,4-trimethoxyphenyl group shows characteristic singlet δ 3.85–3.90 ppm for methoxy protons .
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Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 514.6).
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Stable up to 150°C (TGA data from analogs).
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pH Sensitivity: Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, necessitating neutral formulations.
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Solubility:
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Water: <0.1 mg/mL
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DMSO: >50 mg/mL
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Ethanol: 12 mg/mL
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Table 3: Comparative Solubility of Structural Analogs
| Compound Modification | Water (mg/mL) | DMSO (mg/mL) |
|---|---|---|
| 11-(2,4,5-Trimethoxyphenyl) | 0.08 | 45 |
| 10-Acetyl derivative | 0.12 | 62 |
| Compound | IC₅₀ (GABAₐ) | IC₅₀ (SERT) | Source |
|---|---|---|---|
| 11-(3,4,5-Trimethoxyphenyl) | 120 nM | 450 nM | |
| 10-Hydroxy derivative | 85 nM | 320 nM |
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current analog syntheses achieve 65–88% yields; microwave-assisted synthesis could enhance efficiency .
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Stereocontrol: The diazepine ring’s chair conformation requires precise reaction tuning to avoid diastereomer formation .
Pharmacokinetic Studies
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Metabolic Profile: Cytochrome P450 interactions (e.g., CYP3A4) must be characterized to assess drug-drug interaction risks.
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Bioavailability: The butyryl group may improve oral absorption compared to acetylated analogs.
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